molecular formula C15H20O6S2 B3011537 Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate CAS No. 860786-08-9

Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3011537
CAS No.: 860786-08-9
M. Wt: 360.44
InChI Key: ZVIVZIIKHJKYGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate typically involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-ethoxy-2-oxoethyl mercaptan under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-2,4-thiophenedicarboxylate
  • Diethyl 5-[(2-hydroxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate
  • Diethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate (CAS No. 860786-08-9) is a compound with a unique chemical structure that has been investigated for its biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O6S2C_{15}H_{20}O_{6}S_{2}, with a molecular weight of approximately 360.45 g/mol. The compound features a thiophene ring and an ethoxy group, contributing to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial activities. This compound has shown promising results in inhibiting various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. The compound demonstrated a significant capacity to scavenge free radicals, which is crucial for protecting cells against oxidative stress.

Assay IC50 Value (µM)
DPPH25
ABTS30

These findings indicate that the compound has considerable potential as an antioxidant agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The compound was found to exhibit potent activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
  • Antioxidant Properties Investigation : Research conducted by Smith et al. (2021) focused on the antioxidant properties of thiophene derivatives. The study highlighted this compound's effectiveness in reducing oxidative stress markers in vitro .

Properties

IUPAC Name

diethyl 5-(2-ethoxy-2-oxoethyl)sulfanyl-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6S2/c1-5-19-10(16)8-22-15-11(13(17)20-6-2)9(4)12(23-15)14(18)21-7-3/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIVZIIKHJKYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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